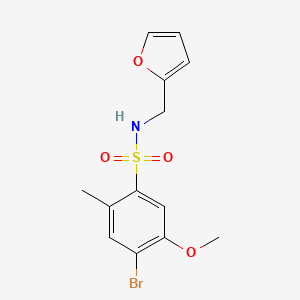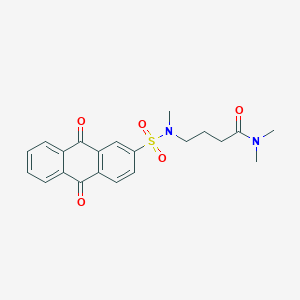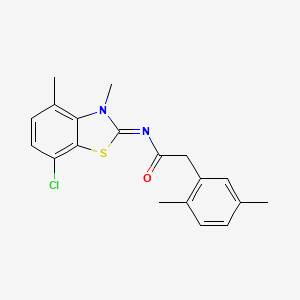![molecular formula C14H20N2O B6543705 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one CAS No. 23099-71-0](/img/structure/B6543705.png)
4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antipsychotic, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(propan-2-yl)benzyl chloride and piperazine.
Nucleophilic Substitution: The 4-(propan-2-yl)benzyl chloride undergoes nucleophilic substitution with piperazine to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include methanol and ethanol, while catalysts such as sodium cyanoborohydride may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for its antimicrobial and antipsychotic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, leading to its antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzyl)piperazin-2-one: Similar structure but lacks the propan-2-yl group.
4-(methyl)piperazin-2-one: Similar structure but lacks the benzyl group.
4-(phenyl)piperazin-2-one: Similar structure but lacks the propan-2-yl and benzyl groups.
Uniqueness
4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one is unique due to the presence of both the propan-2-yl and benzyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile building block in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)13-5-3-12(4-6-13)9-16-8-7-15-14(17)10-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKLZBLTQFGXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6543654.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B6543663.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B6543665.png)
![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6543668.png)

![4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B6543682.png)
![2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543694.png)
![2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B6543704.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B6543717.png)
![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)
![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)
